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Compound of Interest

Compound Name: 4-propyl-1,3-oxazole

Cat. No.: B2645997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the heterocyclic compound 4-propyl-1,3-oxazole. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted data and

representative values based on analogous structures. It also outlines detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, crucial for the structural elucidation and verification of synthesized

organic compounds.

Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-propyl-1,3-oxazole.

These values are estimations derived from spectral databases for similar structures and

computational predictions.

Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Propyl-1,3-Oxazole
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 (oxazole ring) ~7.9 Singlet -

H-5 (oxazole ring) ~7.1 Singlet -

-CH₂- (propyl chain, α

to ring)
~2.5 Triplet ~7.5

-CH₂- (propyl chain, β

to ring)
~1.6 Sextet ~7.5

-CH₃ (propyl chain, γ

to ring)
~0.9 Triplet ~7.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Propyl-1,3-Oxazole

Carbon Atom Chemical Shift (δ, ppm)

C-2 (oxazole ring) ~150

C-4 (oxazole ring) ~138

C-5 (oxazole ring) ~125

-CH₂- (propyl chain, α to ring) ~28

-CH₂- (propyl chain, β to ring) ~22

-CH₃ (propyl chain, γ to ring) ~14

Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for Alkyl-Substituted Oxazoles
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Wavenumber (cm⁻¹) Intensity Vibration

~3100 Medium C-H stretch (oxazole ring)

2960-2850 Strong C-H stretch (propyl group)

~1600 Medium C=N stretch (oxazole ring)

~1500 Medium C=C stretch (oxazole ring)

1150-1050 Strong C-O-C stretch (oxazole ring)

1470-1450 Medium C-H bend (propyl group)

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for 4-Propyl-1,3-Oxazole (C₆H₉NO)

m/z Ion
Predicted Relative
Abundance

111 [M]⁺ High

82 [M - C₂H₅]⁺ Medium

69 [M - C₃H₆]⁺ Medium

54 [C₃H₄N]⁺ High

Experimental Protocols
NMR Spectroscopy
A general procedure for acquiring NMR spectra of a heterocyclic compound like 4-propyl-1,3-
oxazole is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.[1]

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation

delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C.[2]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample is as follows:

Sample Preparation: For a neat liquid sample, place one or two drops of the pure compound

between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] Alternatively, for a solid, a

Nujol mull or a KBr pellet can be prepared.[4][5] A solution can also be prepared using an IR-

transparent solvent like carbon tetrachloride in a specialized cell.[6]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

Background Spectrum: First, record a background spectrum of the empty sample holder (or

the salt plates and solvent, if applicable).

Sample Spectrum: Place the prepared sample in the instrument's sample compartment and

record the spectrum. The instrument measures the absorption of infrared radiation at

different wavenumbers.

Data Processing: The final spectrum is typically presented as percent transmittance versus

wavenumber (cm⁻¹). The background is automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
A standard procedure for Electron Ionization (EI) mass spectrometry is as follows:

Sample Introduction: Introduce a small amount of the volatile sample into the mass

spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

The sample is vaporized in a high vacuum environment.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺).[8][9] This high energy often leads to the fragmentation of the

molecular ion into smaller, characteristic fragment ions.[10]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The peak with the highest m/z ratio usually corresponds to the molecular ion, and its

mass provides the molecular weight of the compound.[11]

Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly

synthesized organic compound.

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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